4-(4-(Trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-carboxylic acid
Description
This compound features a tetrahydropyran ring substituted at the 4-position with a 4-(trifluoromethyl)phenyl group and a carboxylic acid functional group. The trifluoromethyl (CF₃) group is a strong electron-withdrawing substituent, enhancing the acidity of the carboxylic acid (pKa ~2-3) and influencing pharmacokinetic properties such as metabolic stability and lipophilicity . Its molecular formula is C₁₃H₁₃F₃O₃ (molecular weight: 298.24 g/mol), distinguishing it from simpler tetrahydropyran carboxylic acids like Tetrahydro-2H-pyran-4-carboxylic acid (C₆H₁₀O₃, MW 130.14 g/mol) .
Properties
IUPAC Name |
4-[4-(trifluoromethyl)phenyl]oxane-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3O3/c14-13(15,16)10-3-1-9(2-4-10)12(11(17)18)5-7-19-8-6-12/h1-4H,5-8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEFAEXKXCYIFIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=C(C=C2)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-(Trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(Trifluoromethyl)benzaldehyde and tetrahydro-2H-pyran-4-carboxylic acid.
Condensation Reaction: The 4-(Trifluoromethyl)benzaldehyde undergoes a condensation reaction with tetrahydro-2H-pyran-4-carboxylic acid in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of 4-(4-(Trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-carboxylic acid may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert the carboxylic acid group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in drug development, particularly as a lead compound for various diseases due to its unique trifluoromethyl group which enhances biological activity and metabolic stability.
Case Study: Antileishmanial Activity
In a study assessing the efficacy of various compounds against Leishmania parasites, derivatives of tetrahydro-2H-pyran structures demonstrated significant antileishmanial activity. The compound was tested in vivo, where it reduced parasite burden significantly, although it did not meet the threshold for progression to clinical trials. This highlights its potential as a scaffold for further modifications to enhance efficacy and reduce toxicity .
The compound's structure allows it to interact with biological targets, making it a candidate for further exploration in enzyme inhibition studies.
Enzyme Inhibition
Research indicates that compounds with similar structures can inhibit lipoxygenases, enzymes involved in inflammatory processes. This suggests that 4-(4-(trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-carboxylic acid could be explored for anti-inflammatory properties .
Synthetic Chemistry
The synthesis of this compound can be achieved through various methods, including multi-step reactions involving the formation of tetrahydropyran rings. Its synthesis is often discussed in the context of developing new methodologies for creating complex organic molecules.
Synthetic Pathway Example
A typical synthetic pathway may involve:
- Formation of the tetrahydropyran ring through cyclization reactions.
- Introduction of the trifluoromethyl group via electrophilic fluorination.
- Carboxylation to introduce the carboxylic acid functionality.
This synthetic versatility makes it an attractive target for chemists aiming to develop novel compounds with tailored properties.
Table 1: Comparison of Biological Activities
| Compound Name | Structure Type | Biological Target | Activity Level | Reference |
|---|---|---|---|---|
| Compound 16 | Tetrahydropyran | Leishmania | Moderate | |
| Compound A | Similar | Lipoxygenase | High | |
| Compound B | Similar | Various Enzymes | Low |
Table 2: Synthetic Methods Overview
Mechanism of Action
The mechanism of action of 4-(4-(Trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. This interaction can lead to inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects.
Comparison with Similar Compounds
Table 1: Key Structural and Physical Property Comparisons
Electronic and Steric Effects
Pharmacological and Industrial Relevance
- Drug Design: The CF₃ group in the target compound enhances blood-brain barrier penetration compared to non-fluorinated analogs, making it valuable in CNS drug development .
- Agrochemicals : Methyl-substituted derivatives (e.g., CAS 233276-38-5) are preferred for cost-effective synthesis of herbicides .
- Safety Profile: Chlorophenoxy-substituted analogs (e.g., CAS 193021-78-2) require stringent handling due to toxicity risks, whereas CF₃ derivatives are generally safer .
Biological Activity
4-(4-(Trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C13H12F3NO
- Molecular Weight : 255.24 g/mol
- CAS Number : 473706-06-8
The biological activity of 4-(4-(trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-carboxylic acid is primarily attributed to its interactions with various biological targets. The trifluoromethyl group enhances lipophilicity and electron-withdrawing properties, which can influence binding affinity and selectivity for target proteins.
Key Interactions
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenases (LOX), which are involved in inflammatory pathways. Kinetic studies indicate moderate inhibition against these enzymes, suggesting anti-inflammatory properties.
- Cytotoxicity : In vitro studies have evaluated the cytotoxic effects against cancer cell lines, including MCF-7 (breast cancer) and Hek293-T cells, revealing promising results that warrant further investigation.
Structure-Activity Relationship (SAR)
The SAR studies highlight how modifications to the tetrahydropyran ring and the introduction of various substituents can impact biological activity. For instance, the presence of halogen atoms on the phenyl ring has been correlated with enhanced inhibitory effects against cholinesterases and β-secretase, important targets in Alzheimer's disease research.
| Compound | AChE IC50 (µM) | BChE IC50 (µM) | COX-2 Inhibition (%) |
|---|---|---|---|
| 3b | 10.4 | 7.7 | Moderate |
| 3e | 5.4 | 9.9 | Moderate |
Case Studies
- Anti-inflammatory Activity : A study evaluated the anti-inflammatory potential of derivatives containing the trifluoromethyl group, demonstrating significant inhibition of COX-2 and LOX enzymes. The findings suggest that such compounds could be developed into therapeutic agents for inflammatory diseases.
- Cancer Cell Line Studies : Research involving MCF-7 cells indicated that certain derivatives exhibited cytotoxicity with IC50 values in the micromolar range, showcasing potential for development as anticancer agents.
- Molecular Docking Studies : In silico docking studies have provided insights into the binding modes of these compounds with target proteins, revealing hydrogen bonding and halogen interactions that contribute to their biological activities.
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification with alcohols under acid catalysis. For example, reaction with methanol in the presence of sulfuric acid yields the corresponding methyl ester:
Conditions :
-
Catalyst: Concentrated sulfuric acid
-
Solvent: Excess alcohol (e.g., methanol)
-
Temperature: Reflux (60–80°C)
-
Yield: ~85–92% (based on analogous esters of tetrahydropyran carboxylic acids).
Decarboxylation
Thermal or catalytic decarboxylation removes the carboxylic acid group, forming 4-(4-(trifluoromethyl)phenyl)tetrahydro-2H-pyran. This reaction is facilitated by copper(I) oxide or quinoline:
Key Observations :
-
Decarboxylation proceeds efficiently at 200–220°C.
-
The trifluoromethyl group stabilizes the intermediate radical, enhancing reaction rates .
Ti-Catalyzed Cross-Coupling
Titanium-catalyzed reactions with gem-dichloroalkanes enable ketone synthesis. For example, coupling with 1,1-dichloroethane produces a ketone derivative:
Conditions :
Oxidation
The carboxylic acid can be further oxidized to form peroxides or epoxides under strong oxidizing conditions (e.g., KMnO), though this is less common due to the stability of the carboxyl group .
Reduction
Reduction with LiAlH converts the carboxylic acid to the corresponding alcohol:
Yield : ~70–78% (estimated from analogous reductions) .
Halogenation
Electrophilic halogenation at the aromatic ring is possible, though the trifluoromethyl group directs substitution to the meta position. For example, bromination with Br/FeBr yields:
Challenges :
Comparative Reactivity with Analogues
The trifluoromethyl group significantly alters reactivity compared to non-fluorinated analogues:
| Reaction Type | Trifluoromethyl Derivative | Methyl Derivative |
|---|---|---|
| Esterification Rate | Slower (due to electron withdrawal) | Faster |
| Decarboxylation Temp | 200–220°C | 230–250°C |
| Halogenation Yield | 40–50% | 70–85% |
Mechanistic Insights
Q & A
Q. What are the recommended synthetic routes for 4-(4-(trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-carboxylic acid?
- Methodological Answer : Synthesis typically involves constructing the tetrahydropyran ring followed by introducing the trifluoromethylphenyl group. Key steps include:
- Ring formation : Cyclization of diols or epoxides under acidic conditions (e.g., using H₂SO₄ or p-toluenesulfonic acid) .
- Substituent introduction : Suzuki-Miyaura coupling to attach the trifluoromethylphenyl group to the tetrahydropyran core, using Pd catalysts (e.g., Pd(PPh₃)₄) and optimized reaction temperatures (80–100°C) .
- Carboxylic acid formation : Oxidation of a methyl or alcohol group using KMnO₄ in acidic conditions (H₂SO₄/H₂O) .
Purification often employs column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. How can the compound be characterized to confirm its structure and purity?
- Methodological Answer :
- Physicochemical properties : Determine melting point (expected range: 85–95°C based on analogs ) and boiling point (estimated >260°C using group contribution methods).
- Spectroscopy :
- ¹H/¹³C NMR : Identify protons on the tetrahydropyran ring (δ 1.5–4.5 ppm) and aromatic trifluoromethylphenyl group (δ 7.2–7.8 ppm) .
- FT-IR : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ (calculated m/z: ~318.1 for C₁₃H₁₂F₃O₃) .
Q. What are the solubility and storage guidelines for this compound?
- Methodological Answer :
- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water. Pre-dissolve in DMSO for biological assays (≤10 mM stock) .
- Storage : Store at –20°C under inert atmosphere (N₂/Ar) to prevent hydrolysis of the carboxylic acid group. Use desiccants to minimize moisture .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s electronic and steric properties in reactivity studies?
- Methodological Answer :
- Electronic effects : The -CF₃ group is strongly electron-withdrawing, which polarizes the aromatic ring and enhances electrophilic substitution at the para position. Computational modeling (DFT, B3LYP/6-31G*) can quantify charge distribution .
- Steric effects : The bulky -CF₃ group may hinder nucleophilic attack on the tetrahydropyran ring. Kinetic studies (e.g., monitoring reaction rates with/without -CF₃) and X-ray crystallography can assess steric hindrance .
Q. What strategies improve yield in multi-step syntheses involving sensitive intermediates?
- Methodological Answer :
- Intermediate stabilization : Use protecting groups (e.g., Fmoc for amines) to prevent side reactions during oxidation steps .
- Optimized conditions : Employ degassed solvents (CH₂Cl₂, THF) and low temperatures (–78°C to 0°C) for organometallic reactions (e.g., Grignard additions) to suppress decomposition .
- In-line monitoring : Use LC-MS or TLC to track reaction progress and isolate intermediates promptly .
Q. How can computational methods predict biological activity or binding interactions of this compound?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., enzymes with hydrophobic pockets accommodating -CF₃ groups) .
- QSAR modeling : Correlate structural descriptors (logP, polar surface area) with observed bioactivity (e.g., IC₅₀ values from kinase inhibition assays) .
- MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories (AMBER force field) to identify key binding residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
